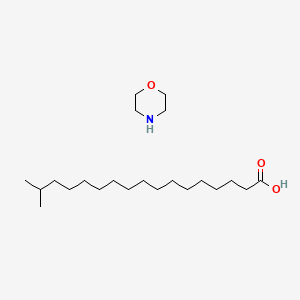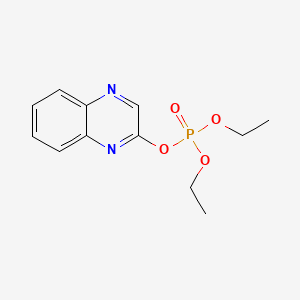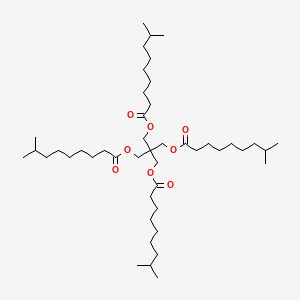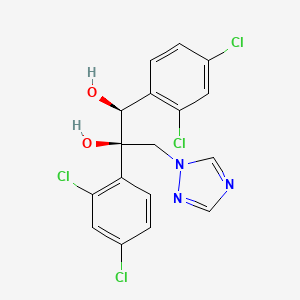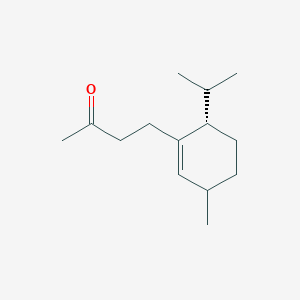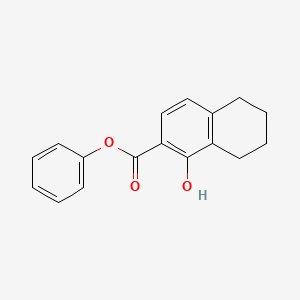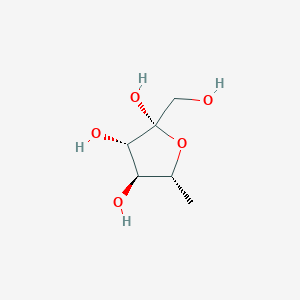
6-Deoxy-beta-D-fructofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-beta-D-fructofuranose is a derivative of fructose, a simple sugar commonly found in many plants. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the molecule, distinguishing it from its parent compound, fructose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-fructofuranose typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-alpha-D-fructofuranoside, which serves as a key intermediate.
Industrial Production Methods: Industrial production of this compound is less common compared to other sugars. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-Deoxy-beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The hydrogen atom at the sixth carbon can be replaced with various functional groups, such as halogens or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while thiolation can be performed using thiol reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
6-Deoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including its effects on glucose metabolism.
Industry: Utilized in the production of specialty chemicals and as a marker in food processing
Mecanismo De Acción
The mechanism of action of 6-Deoxy-beta-D-fructofuranose involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence glucose metabolism and other biochemical processes .
Comparación Con Compuestos Similares
6-Deoxy-6-sulfo-D-fructofuranose: A sulfonated derivative with distinct chemical properties.
Difructose anhydrides: Cyclic disaccharides formed from two fructose molecules.
Uniqueness: 6-Deoxy-beta-D-fructofuranose is unique due to the absence of a hydroxyl group at the sixth carbon, which significantly alters its reactivity and interactions compared to other fructose derivatives. This structural difference makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Propiedades
Número CAS |
470-21-3 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
CJJCPDZKQKUXSS-ARQDHWQXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
SMILES canónico |
CC1C(C(C(O1)(CO)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)

